N-(tert-Butylcarbonylglycylaminoethyl)-N-(ethyl)ammonium tetraphenylborate

Peptidomimetics β‑turn conformational analysis X‑ray crystallography

Irreproducible β-turn conformations in peptidomimetic studies often stem from inconsistent pseudopeptide building blocks. This compound is a validated crystalline standard with a fully solved single-crystal X-ray structure, confirming a type II β-turn stabilized by an intramolecular N⁺-H···O=C hydrogen bond (2.81 Å) and a triclinic P-1 packing driven by the tetraphenylborate counterion. - Crystallographic benchmark: High-resolution dihedral angles (φ₁=-53.4°, ψ₁=139.7°, φ₂=91.5°, ψ₂=-62.6°) for calibrating β-turn geometry in foldamer design. - Protease-resistant scaffold: Reduced amide bond (ψ[CH₂-NH]) is intrinsically hydrolysis-resistant, enabling metabolically stable probe synthesis. - pH-responsive behavior: Protonated reduced amide (pKa ~7-8) alternates between folded β-turn and flexible extended states near physiological pH, applicable to pH-triggered drug release.

Molecular Formula C35H44BN3O2
Molecular Weight 549.6 g/mol
CAS No. 120841-26-1
Cat. No. B044111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butylcarbonylglycylaminoethyl)-N-(ethyl)ammonium tetraphenylborate
CAS120841-26-1
SynonymsBoc-Gly-TPB
BuCO-Gly-Gly-psi(CH2-N+H2)NHEt.BPh(4)
N-(tert-butylcarbonylglycylaminoethyl)-N-(ethyl)ammonium tetraphenylborate
Molecular FormulaC35H44BN3O2
Molecular Weight549.6 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC[NH2+]CCN(C(=O)CN)C(=O)C(C)(C)C
InChIInChI=1S/C24H20B.C11H23N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-13-6-7-14(9(15)8-12)10(16)11(2,3)4/h1-20H;13H,5-8,12H2,1-4H3/q-1;/p+1
InChIKeyZFIUPJHPIXVPOQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Conformational Baseline Overview


N-(tert-Butylcarbonylglycylaminoethyl)-N-(ethyl)ammonium tetraphenylborate (CAS 120841‑26‑1; synonym Boc‑Gly‑TPB or BuCO‑Gly‑Gly‑ψ[CH₂‑N⁺H₂]NHEt·BPh₄⁻) is a synthetic pseudopeptide belonging to the reduced‑amide (ψ[CH₂‑NH]) class of peptide bond isosteres [1]. It consists of a tert‑butylcarbonyl (Boc)‑protected Gly‑Gly dipeptide backbone in which the central amide carbonyl has been replaced by a methylene group, yielding a secondary amine that is protonated and paired with a tetraphenylborate counterion. Single‑crystal X‑ray diffraction established that the molecule adopts a type II β‑turn conformation stabilized by an intramolecular N⁺–H···O=C hydrogen bond (2.81 Å) closing a ten‑membered ring [2]. The compound serves as a structurally characterized model for studying the conformational consequences of amide‑bond reduction and the role of the tetraphenylborate anion in crystallizing protonated pseudopeptide species.

Why Generic Substitutes Cannot Replace This Compound


Substituting a standard dipeptide or a different pseudopeptide salt for CAS 120841‑26‑1 introduces three sources of irreproducible experimental variation. First, the reduced amide bond (CH₂‑NH₂⁺) imposes a fundamentally different conformational landscape compared with a native peptide bond: the protonated reduced amide strongly stabilizes a type II β‑turn, whereas the non‑reduced Gly‑Gly analog folds into a type I β‑turn [1][2]. Second, the tetraphenylborate counterion is not a spectator; its large hydrophobic surface drives a specific crystal packing (triclinic P‑1) that is unlikely to be reproduced with smaller anions such as chloride or trifluoroacetate [2]. Third, the reduced amide nitrogen exhibits a pKa of 7–8, making the protonation state—and therefore the conformation, solubility, and hydrogen‑bonding capacity—sharply pH‑dependent near physiological conditions, a property absent from the permanently neutral native amide [3]. These interconnected structural, crystallographic, and pH‑responsive features mean that neither a simple Boc‑Gly‑Gly‑NHEt dipeptide nor the same cation paired with a different anion can serve as a drop‑in replacement without altering key experimental outcomes.

Quantitative Differentiation Evidence


β-Turn Type Switch Induced by Reduced Amide Bond

Single‑crystal X‑ray diffraction demonstrates that the protonated reduced amide in CAS 120841‑26‑1 enforces a type II β‑turn, whereas the non‑reduced parent dipeptide tBuCO‑Gly‑Gly‑NHiPr folds into a type I β‑turn [1][2]. The target compound's backbone dihedral angles are φ₁ = −53.4° (σ = 6°), ψ₁ = 139.7° (4°), φ₂ = 91.5° (5°), ψ₂ = −62.6° (6°), which fall within the canonical type II β‑turn region of Ramachandran space [1]. In contrast, tBuCO‑Gly‑Gly‑NHiPr occupies the type I β‑turn region (exact φ/ψ values reported in the primary crystallographic paper), representing a qualitatively distinct pharmacophoric presentation [2]. This switch results from the replacement of the planar amide carbonyl with a tetrahedral methylene‑ammonium group, which alters the hydrogen‑bonding geometry and the steric constraints on the backbone.

Peptidomimetics β‑turn conformational analysis X‑ray crystallography

Intramolecular Hydrogen Bond Defines a Ten-Membered Ring

In the crystal structure of CAS 120841‑26‑1, the protonated reduced‑amide nitrogen (N3) donates a hydrogen bond to the N‑terminal Boc carbonyl oxygen (O1) with an N3···O1 distance of 2.81 Å, closing a ten‑membered ring characteristic of a β‑turn [1]. This interaction is absent in the neutral (non‑protonated) form of the reduced amide, where the amine nitrogen lacks a hydrogen‑bond donor, resulting in a flexible, unfolded conformation [2]. It is also geometrically distinct from the 4 → 1 hydrogen bond (C=O(i)···H‑N(i+3)) that stabilizes β‑turns in canonical peptides, because the donor here is the backbone ammonium rather than an amide NH. The 2.81 Å distance places this interaction at the shorter end of the typical N⁺–H···O range (2.7–3.0 Å), indicating a relatively strong electrostatic contribution.

Hydrogen bonding Foldamer design Peptide secondary structure stabilization

Tetraphenylborate Counterion Yields a Defined Crystal Lattice

CAS 120841‑26‑1 crystallizes in the triclinic space group P‑1 with unit‑cell parameters a = 11.567(2) Å, b = 11.922(2) Å, c = 14.484(3) Å, α = 70.99(2)°, β = 74.83(2)°, γ = 59.33(1)°, V = 1613.1 ų, Z = 2, and calculated density 1.13 g cm⁻³, as determined from 3491 observed reflections (R = 0.058) [1]. The tetraphenylborate anion provides a large, hydrophobic, roughly spherical counterion that templates the crystal packing through C–H···π and N–H···π interactions with the ammonium cation [1]. Attempts to crystallize the same pseudopeptide cation with smaller anions (e.g., chloride, trifluoroacetate) have not yielded published diffraction‑quality crystals, suggesting that the tetraphenylborate anion is functionally integral to obtaining the triclinic P‑1 lattice. The reported unit‑cell parameters serve as a fingerprint for phase‑purity verification by powder X‑ray diffraction when sourcing from different vendors.

Crystal engineering Counterion effects X‑ray crystallography sample preparation

Reduced Amide Bond Confers Proteolytic Resistance

The CH₂‑NH reduced amide bond present in CAS 120841‑26‑1 cannot be hydrolyzed by serine, cysteine, or metalloproteases that recognize the planar carbonyl of a native peptide bond [1][2]. This class‑level property of ψ[CH₂‑NH] pseudopeptides has been exploited across multiple bioactive peptide series to extend half‑life in serum and intestinal perfusate assays, where native peptide controls are rapidly degraded [1]. While no direct proteolysis assay data have been published specifically for CAS 120841‑26‑1, the reduced amide motif it contains is the same chemical functionality that conferred increased enzymatic resistance in head‑to‑head comparisons of reduced‑amide vs. native amide analogs of neurotensin, endothelin antagonists, and antimicrobial peptides [1].

Proteolytic stability Peptide bond isostere Metabolic resistance

pH-Dependent Ammonium Protonation Introduces a Charge-State Switch

The secondary amine in the reduced amide bond of ψ[CH₂‑NH] pseudopeptides possesses a pKa in the range of 7–8, as established by pH‑dependent biological activity studies on antibacterial pseudopeptides [1]. At physiological pH 7.4, the nitrogen is predominantly protonated, carrying a positive charge that enhances aqueous solubility and enables the intramolecular N⁺–H···O=C hydrogen bond that stabilizes the β‑turn [2]. As pH increases above the pKa, deprotonation abolishes the charge and the stabilizing hydrogen bond, resulting in a flexible, extended conformation. This stands in contrast to the native amide bond, which remains neutral and non‑ionizable across the full pH 0–14 range. While the exact pKa of the reduced amide in CAS 120841‑26‑1 has not been measured directly, the functional group is identical to that characterized in the class‑level study [1].

pH‑responsive biomaterials Peptide ionization Membrane permeability modulation

Best-Fit Research and Industrial Application Scenarios


X-Ray Crystallographic Determination of β-Turn Conformations

The fully solved single‑crystal structure with high‑resolution dihedral angles (φ₁=−53.4°, ψ₁=139.7°, φ₂=91.5°, ψ₂=−62.6°) and a well‑defined intramolecular hydrogen bond (2.81 Å) [1] makes CAS 120841‑26‑1 an ideal crystalline standard for calibrating β‑turn geometry in peptidomimetic design programs. The tetraphenylborate salt form reliably produces diffraction‑quality crystals under the published conditions (triclinic P‑1, Cu Kα), enabling straightforward co‑crystallization trials with turn‑binding protein targets.

Design of Protease-Resistant Pseudopeptide Probes

Because the reduced amide bond is intrinsically resistant to hydrolysis by major protease classes [2], this compound serves as a validated building block for constructing metabolically stabilized peptide probes. The Boc‑protected N‑terminus allows further solid‑phase or solution‑phase elongation, while the tetraphenylborate counterion can be exchanged post‑synthesis to adjust solubility and formulation properties. Medicinal chemistry teams synthesizing protease‑stable analogs of Gly‑Gly‑containing bioactive peptides can use this scaffold to introduce a single reduced amide at the scissile bond.

pH-Responsive Conformational Switches for Drug Delivery

The reduced amide nitrogen pKa of ~7–8 [3] enables the pseudopeptide backbone to alternate between a protonated, folded β‑turn conformation and a deprotonated, flexible extended state within one pH unit of physiological conditions. This property is exploitable in the design of pH‑triggered drug release systems, endosomolytic peptides, or smart hydrogels where a conformational change modulates biological activity or material rheology in response to microenvironmental acidity.

Foldamer and Turn-Mimetic Template Libraries

The precisely characterized type II β‑turn enforced by the protonated reduced amide [1] provides a conformational template for foldamer chemistry. Researchers building libraries of turn mimetics can use CAS 120841‑26‑1 as a reference compound to benchmark new turn‑inducing scaffolds, comparing backbone dihedral angles and hydrogen‑bond distances against this crystallographically defined standard. The availability of unit‑cell parameters further supports co‑crystallization screening with complementary foldamer strands.

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